N-(4-Amino-2-methylphenyl)-3-ethoxybenzamide
Overview
Description
N-(4-Amino-2-methylphenyl)-3-ethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group attached to a methyl-substituted phenyl ring and an ethoxy group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methylphenyl)-3-ethoxybenzamide typically involves the reaction of 4-amino-2-methylphenylamine with 3-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and solvents, as well as precise control of reaction parameters such as temperature, pressure, and reaction time, are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methylphenyl)-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the benzamide structure can be reduced to form amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amine derivatives with reduced carbonyl groups.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-Amino-2-methylphenyl)-3-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)-3-ethoxybenzamide involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The benzamide structure can interact with receptors and other biomolecules, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-2-methylphenyl)-4-chlorophthalimide
- N-(4-Amino-2-methylphenyl)acetamide
- N-(4-Amino-2-methylphenyl)-4-hydroxybenzamide
Uniqueness
N-(4-Amino-2-methylphenyl)-3-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects in scientific research.
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-3-ethoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-20-14-6-4-5-12(10-14)16(19)18-15-8-7-13(17)9-11(15)2/h4-10H,3,17H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQLHRDYAZDKNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801258541 | |
Record name | N-(4-Amino-2-methylphenyl)-3-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801258541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020057-93-5 | |
Record name | N-(4-Amino-2-methylphenyl)-3-ethoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020057-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Amino-2-methylphenyl)-3-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801258541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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